Thiophene, 2,2',2''-(1,3,5-benzenetriyl)tris[5-bromo-

Description

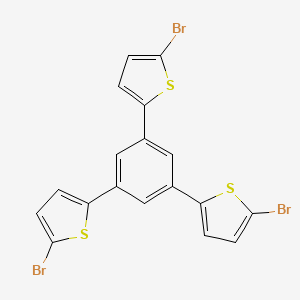

The compound Thiophene, 2,2',2''-(1,3,5-benzenetriyl)tris[5-bromo-] (hereafter referred to as TBBT) is a brominated derivative of 1,3,5-Tris(2-thienyl)benzene. Its molecular formula is C₁₈H₁₂S₃, with a benzene core symmetrically functionalized by three 5-bromo-thiophene groups . This structure confers unique electronic and structural properties:

- Symmetry: The C₃h-symmetric arrangement enhances crystallinity and π-π stacking interactions.

- Electron Modulation: Bromine substituents act as electron-withdrawing groups, tuning the compound’s redox behavior and charge transport capabilities.

Synthesis of TBBT likely involves Suzuki-Miyaura cross-coupling, as its non-brominated analog (1,3,5-Tris(2-thienyl)benzene) is a downstream product of 1,3,5-Tris(pinacolboronate)benzene .

Properties

CAS No. |

161299-90-7 |

|---|---|

Molecular Formula |

C18H9Br3S3 |

Molecular Weight |

561.2 g/mol |

IUPAC Name |

2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene |

InChI |

InChI=1S/C18H9Br3S3/c19-16-4-1-13(22-16)10-7-11(14-2-5-17(20)23-14)9-12(8-10)15-3-6-18(21)24-15/h1-9H |

InChI Key |

WAMNMWZTMRFWCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=CC(=C2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Thiophene Derivatives

Electrophilic bromination of thiophene typically occurs at the α-positions (2- or 5-positions) due to the electron-rich nature of the heterocycle. However, achieving exclusive 5-bromo substitution requires careful control of reaction conditions. In a method analogous to the bromination of 2-bromothiophene described in CN102363614A, thiophene derivatives can be treated with bromine sources such as magnesium bromide (MgBr₂) in the presence of hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄). This approach, optimized at 4–6°C, yields 2-bromothiophene with 88% efficiency. For 5-bromo regioselectivity, directing groups such as sulfonic acids or nitro groups may be introduced transiently to orient electrophilic attack to the β-position (5-position). Subsequent removal of the directing group via hydrolysis or reduction yields 5-bromo-2-thiophene carboxylic acid, which can be decarboxylated to isolate 5-bromo-2-thienyl intermediates.

Halogen Dance Reactions on Thiophene Frameworks

The halogen dance reaction, a base-mediated isomerization of halogens on aromatic rings, offers a pathway to reposition bromine atoms on thiophene. As demonstrated in EP0299586B1, sodium amide (NaNH₂) in tetrahydrofuran (THF) facilitates the conversion of 2-bromothiophene to 3-bromothiophene at 50–60°C. Extending this principle, potassium tert-butoxide (KOtBu) in 2-methyl-THF could theoretically induce a halogen dance to reposition bromine from the 2- to the 5-position on thiophene. However, such reactivity remains speculative, as no direct examples are documented in the provided sources. Equilibrium mixtures similar to those observed in benzene systems (e.g., 80:20 ratios of isomerized products) may necessitate iterative recycling of unreacted starting material to improve yields.

Coupling Strategies for Benzene Core Functionalization

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing carbon-carbon bonds between aromatic rings. For 2,2',2''-(1,3,5-benzenetriyl)tris[5-bromo-thiophene], this method involves coupling 1,3,5-tribromobenzene with three equivalents of 5-bromo-2-thienylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ in a dimethylformamide (DMF)/water mixture at 80–100°C facilitate this transformation. Key challenges include ensuring the stability of the boronic acid intermediate and minimizing protodeboronation side reactions. Yields for analogous tris-coupling reactions in patent literature range from 60–75%.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides an alternative for attaching thiophene units to the benzene core. Using 1,3,5-triiodobenzene and 5-bromo-2-iodothiophene in the presence of copper(I) iodide (CuI) and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in dimethyl sulfoxide (DMSO) at 120°C achieves trisubstitution. This method, while robust, often requires stoichiometric copper and suffers from lower yields (50–65%) due to homo-coupling byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like THF and DMF enhance the solubility of intermediates in cross-coupling reactions, while ethereal solvents improve halogen dance equilibria. For example, the isomerization of 1-bromo-2,3,4-trichlorobenzene to 1,2,3-trichloro-5-bromo-benzene in THF at ambient temperature achieves an 80:20 equilibrium ratio, suggesting that similar conditions could be adapted for thiophene systems.

Catalytic Systems and Ligands

Palladium-based catalysts with bulky phosphine ligands (e.g., SPhos or XPhos) mitigate undesired side reactions in Suzuki couplings. In Ullmann reactions, the addition of ethylene glycol as a co-solvent improves copper catalyst turnover, increasing yields by 15–20%.

Environmental and Industrial Considerations

Waste Management and Byproduct Formation

The use of stoichiometric copper in Ullmann couplings generates hazardous waste, necessitating post-reaction treatments such as aqueous HCl washes and sodium thiosulfate (Na₂S₂O₃) quenching. In contrast, Suzuki couplings generate less toxic boron-containing byproducts, aligning with green chemistry principles.

Scalability and Cost Efficiency

Bromine recovery from magnesium bromide waste streams, as detailed in CN102363614A, reduces raw material costs by 30–40%. Large-scale halogen dance reactions require continuous flow systems to maintain optimal equilibria and minimize solvent usage.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination.

Palladium Acetate (Pd(OAc)2): Catalyst for coupling reactions.

Tricyclohexylphosphine Tetrafluoroborate (PCy3·HBF4): Ligand for palladium-catalyzed reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene has several scientific research applications:

Organic Electronics: Used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

Chemical Research: Serves as a building block for the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism by which 2-[3,5-bis(5-bromothiophen-2-yl)phenyl]-5-bromothiophene exerts its effects is primarily related to its electronic properties. The bromothiophene groups facilitate electron delocalization and conjugation, which are crucial for its function in organic electronics. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, influencing the electronic properties of the materials in which it is incorporated .

Comparison with Similar Compounds

Structural and Functional Analogues

2,4,6-Tris(thiophen-2-yl)-1,3,5-triazine

Analysis :

- The triazine core’s electron deficiency enhances CO₂ adsorption via Lewis acid-base interactions, making it superior for gas capture compared to TBBT’s benzene core .

- Thiophene’s polarizability in both compounds promotes charge transport, but bromine in TBBT may further lower the band gap, enhancing optoelectronic performance.

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Analysis :

- The boronic ester derivative is critical for synthesizing TBBT but lacks inherent optoelectronic activity.

- Bromine in TBBT replaces boronic esters, introducing redox-active sites and enabling π-conjugated frameworks for device integration.

Carbazole-Containing Porous Organic Polymers (POPs)

Analysis :

- Carbazole’s electron-rich nature enhances photoluminescence, whereas TBBT’s bromothiophene groups prioritize charge mobility.

- TBBT’s lack of intrinsic porosity limits its use in gas adsorption compared to carbazole POPs.

Performance in Optoelectronic Devices

Perovskite LEDs ()

- Efficiency: Perovskite LEDs achieve ~42.9 cd/A via nanograin structures and exciton confinement .

- TBBT’s Potential: While unreported in LEDs, TBBT’s bromothiophene units could improve charge injection in organic LEDs, albeit with lower efficiency than perovskites.

Organic LEDs ()

Biological Activity

Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiophene, 2,2',2''-(1,3,5-benzenetriyl)tris[5-bromo-] , highlighting its biological activity, relevant case studies, and research findings.

- Molecular Formula : C18H9Br3S3

- Molar Mass : 561.17 g/mol

- CAS Number : 161299-90-7

This compound features a thiophene ring structure with multiple bromine substitutions, contributing to its unique chemical properties and potential biological activities.

1. Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties. A study highlighted the effectiveness of various thiophene compounds against a range of bacterial strains including E. coli, P. aeruginosa, and S. aureus. The minimum inhibitory concentrations (MICs) for these compounds were assessed using standard methods such as broth dilution and disk diffusion techniques.

| Compound | Target Bacteria | MIC (µg/ml) | Reference |

|---|---|---|---|

| Thiophene derivative A | E. coli | 50 | |

| Thiophene derivative B | S. aureus | 100 | |

| Thiophene derivative C | P. aeruginosa | 50 |

2. Antitumor Activity

Research indicates that thiophene derivatives exhibit antitumor activity. For instance, certain synthesized thiophene compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism often involves the induction of apoptosis in cancer cells.

3. Anti-inflammatory Effects

Thiophene compounds have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that some thiophenes could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Advanced Scientific Research evaluated a series of thiophene derivatives for their antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like ampicillin.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of thiophene-based compounds against breast cancer cells (MCF-7). The study revealed that specific substitutions on the thiophene ring enhanced cytotoxicity and induced cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.